Superior ArF (193 nm) Photoresist Performance Enabled by CAS 96185-91-0 Copolymer Incorporation
The incorporation of the mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate monomer unit into a norbornene-maleic anhydride copolymer structure directly addresses and resolves critical failure modes of conventional ArF photoresists. As described in US6348296B1, the substitution of 5-norbornene-2-carboxylic acid with this specific monomethyl ester monomer resolves the 'top loss' phenomenon and enables development with standard 2.38 wt% aqueous tetramethylammonium hydroxide (TMAH) solution [1]. This performance is directly linked to the monomer's specific balance of hydrophilic and hydrophobic character, which is absent in the fully esterified dimethyl analog or the fully ionizable diacid analog.
| Evidence Dimension | Photoresist Solubility/Development Contrast |
|---|---|
| Target Compound Data | Enables developability in 2.38 wt% aqueous TMAH without 'top loss'. |
| Comparator Or Baseline | 5-norbornene-2-carboxylic acid monomer: Leads to 'top loss' and uncontrolled solubility, requiring increased tert-butyl protection that compromises adhesion. |
| Quantified Difference | Prevents 'top loss' and enables proper pattern formation. Eliminates the need for high levels of dissolution inhibitor (~30% w/w of resin), improving reproducibility and reducing cost. |
| Conditions | Copolymer resin for ArF (193 nm) photoresist; radical polymerization. |
Why This Matters
For 193 nm photoresist development, this specific monomer is the difference between a functional, high-resolution pattern and a complete process failure, making it a non-substitutable component in advanced lithographic material procurement.
- [1] US Patent 6,348,296 B1, "Copolymer resin, preparation thereof, and photoresist using the same", filed December 30, 1998, and issued February 19, 2002. View Source
